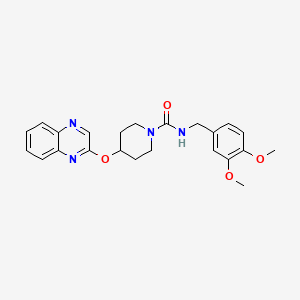
N-(3,4-dimethoxybenzyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxybenzyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide, also known as QNZ-46, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ-46 is a quinoxaline derivative that has been shown to inhibit the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a crucial role in regulating the immune response and inflammation.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Inotropic Activity : Compounds structurally related to N-(3,4-dimethoxybenzyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide have been synthesized and evaluated for their inotropic effects, demonstrating potential in heart-related conditions by measuring stroke volume in isolated rabbit-heart preparations, showing favorable activity compared to standard drugs like milrinone (Ji-Yong Liu et al., 2009).
Serotonin Type-3 (5-HT3) Receptor Antagonism : Derivatives have been investigated for their ability to act as 5-HT3 receptor antagonists, which is relevant in managing conditions like irritable bowel syndrome and as potential antiemetics (R. Mahesh et al., 2011).
Antimicrobial Activity : Related compounds have shown antimicrobial properties against a range of bacterial and fungal pathogens, indicating potential utility in developing new antimicrobial agents (D. S. Babu et al., 2015).
Anti-tuberculosis Activity : Studies on quinoxaline derivatives have explored their efficacy against Mycobacterium tuberculosis, suggesting a possible role in tuberculosis treatment (J. Odingo et al., 2014).
Anticancer Properties : Some derivatives have been synthesized and tested for their cytotoxic activities against various cancer cell lines, with findings pointing towards their potential in cancer therapy (M. Nowak et al., 2015).
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-quinoxalin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-29-20-8-7-16(13-21(20)30-2)14-25-23(28)27-11-9-17(10-12-27)31-22-15-24-18-5-3-4-6-19(18)26-22/h3-8,13,15,17H,9-12,14H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPIVTVQHUWDHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

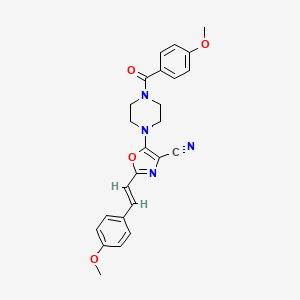
![3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2363803.png)
![5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2363804.png)
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-cyanobenzoate](/img/structure/B2363806.png)
![3-[5-Methyl-2-(phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid](/img/structure/B2363808.png)
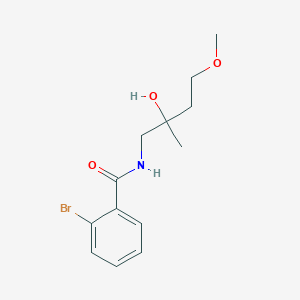
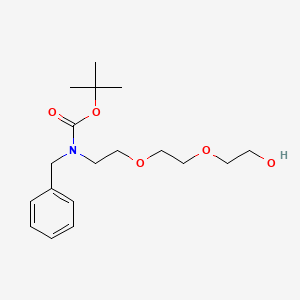
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2363811.png)


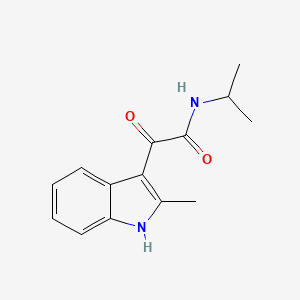
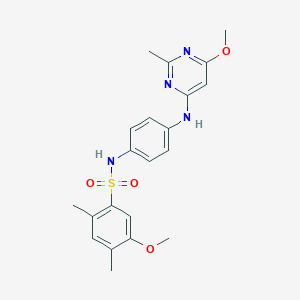

![4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B2363822.png)